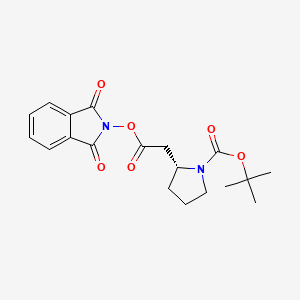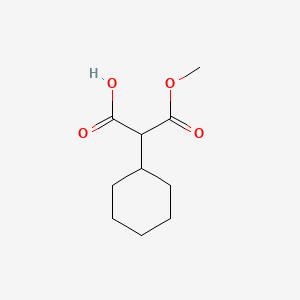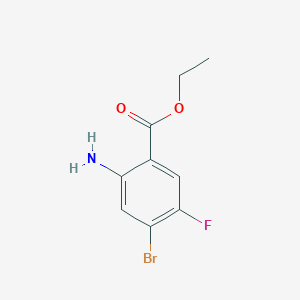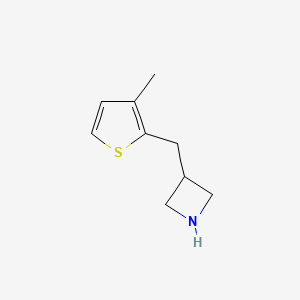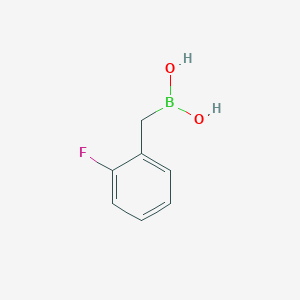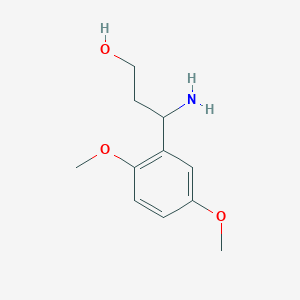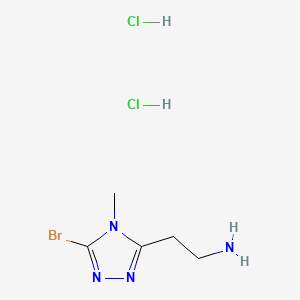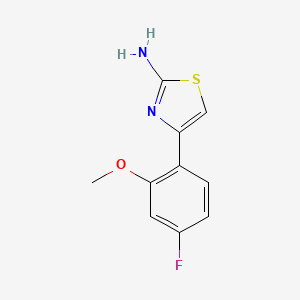![molecular formula C12H24N2O3 B15317926 tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate](/img/structure/B15317926.png)
tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.3306 g/mol . This compound is known for its unique structure, which includes an oxazepane ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 2-(1,4-oxazepan-2-yl)ethylamine under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and catalysts like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is usually obtained through crystallization and drying under reduced pressure .
Análisis De Reacciones Químicas
Types of Reactions
tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazepane ring can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxazepane N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted oxazepane derivatives.
Aplicaciones Científicas De Investigación
tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxazepane ring is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate
- This compound derivatives
- Other oxazepane-containing carbamates
Uniqueness
This compound is unique due to its specific oxazepane ring structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits higher stability and specific reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C12H24N2O3 |
|---|---|
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(1,4-oxazepan-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-5-10-9-13-6-4-8-16-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
Clave InChI |
IWTPDVLZZDQEJC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1CNCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


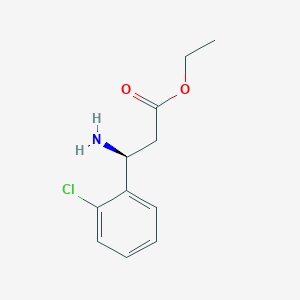
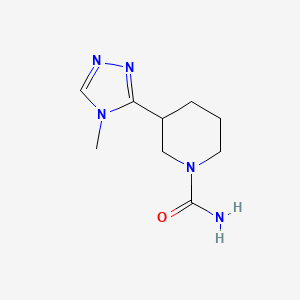

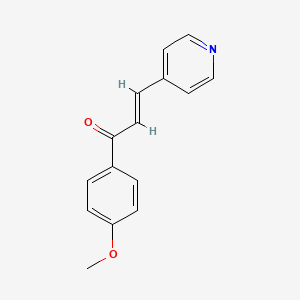
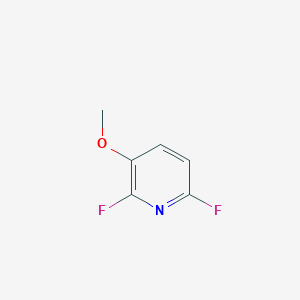
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate](/img/structure/B15317873.png)
